molecular formula C15H14N6O2S2 B10862989 N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

N'-(2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide

Cat. No.: B10862989
M. Wt: 374.4 g/mol
InChI Key: JSEHMJFWKQUIKG-UHFFFAOYSA-N
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Description

N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a thiophene ring, which are connected through various functional groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an antimicrobial and anticancer agent. In medicine, it is being explored for its potential therapeutic effects. Additionally, it has applications in the industry as a corrosion inhibitor and in the development of new materials .

Mechanism of Action

The mechanism of action of N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE can be compared with other similar compounds, such as 4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide. These compounds share similar structural features, such as the triazole and pyridine rings, but differ in their functional groups and overall structure. The unique combination of rings and functional groups in N’~2~-(2-{[4-METHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)-2-THIOPHENECARBOHYDRAZIDE contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H14N6O2S2

Molecular Weight

374.4 g/mol

IUPAC Name

N'-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C15H14N6O2S2/c1-21-13(10-4-6-16-7-5-10)18-20-15(21)25-9-12(22)17-19-14(23)11-3-2-8-24-11/h2-8H,9H2,1H3,(H,17,22)(H,19,23)

InChI Key

JSEHMJFWKQUIKG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NNC(=O)C2=CC=CS2)C3=CC=NC=C3

Origin of Product

United States

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